Orthogonal Functional Handle Density vs. Single-Handle 6-Chloro Analogs
7-Amino-6-chloro-3,4-dihydroquinazolin-4-one possesses two chemically distinct reactive sites (7-NH2 and 6-Cl) on the same scaffold. In contrast, 6-chloro-3,4-dihydroquinazolin-4-one (CAS 147423-73-2) provides only one synthetic handle (6-Cl) and lacks an amino group for amide/urea linkage formation . The target compound thus enables stepwise diversification: the 7-NH2 can undergo acylation or reductive amination first, followed by Pd-catalyzed coupling at the 6-Cl position, or vice versa. This orthogonal reactivity eliminates the need for protecting group strategies required when using 7-unsubstituted analogs, reducing synthetic step count by an estimated 1–2 steps per derivatization sequence [1].
| Evidence Dimension | Number of orthogonal reactive handles for sequential derivatization |
|---|---|
| Target Compound Data | 2 (7-NH2 primary amine + 6-Cl for SNAr/cross-coupling) |
| Comparator Or Baseline | 6-chloro-3,4-dihydroquinazolin-4-one (CAS 147423-73-2): 1 reactive handle (6-Cl only) |
| Quantified Difference | 2-fold increase in orthogonal functional handle count; estimated reduction of 1–2 synthetic steps per derivatization sequence |
| Conditions | Organic synthesis; amide bond formation (7-NH2) and Pd-catalyzed cross-coupling or SNAr (6-Cl) |
Why This Matters
Fewer synthetic steps translate directly to higher throughput in library synthesis and lower cumulative cost of goods for multi-step medicinal chemistry campaigns.
- [1] K. Hemalatha, G. Madhumitha. Synthetic strategy with representation on mechanistic pathway for the therapeutic applications of dihydroquinazolinones. European Journal of Medicinal Chemistry. 2016;123:596-630. https://doi.org/10.1016/j.ejmech.2016.07.063 View Source
